2-Oxocyclopentanecarbonyl chloride
Overview
Description
2-Oxocyclopentanecarbonyl chloride is an organic compound with the molecular formula C6H7ClO2. It is a derivative of cyclopentanone and is characterized by the presence of a carbonyl chloride functional group. This compound is used as an intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
2-Oxocyclopentanecarbonyl chloride can be synthesized through several methods. One common method involves the reaction of cyclopentanone with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to prevent decomposition . Another method involves the use of methacryloyl chloride dimers, which can isomerize into this compound in the presence of a Lewis acid .
Chemical Reactions Analysis
2-Oxocyclopentanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: It can be reduced to 2-oxocyclopentanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 2-oxocyclopentanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents used in these reactions include pyridine, lithium aluminum hydride, and potassium permanganate. The major products formed from these reactions are amides, esters, alcohols, and carboxylic acids .
Scientific Research Applications
2-Oxocyclopentanecarbonyl chloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It has been studied for its potential use in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxocyclopentanecarbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride functional group. This reactivity allows it to form various derivatives, which can interact with biological targets and pathways. The specific molecular targets and pathways depend on the derivatives formed and their intended applications .
Comparison with Similar Compounds
2-Oxocyclopentanecarbonyl chloride can be compared with other similar compounds such as:
Cyclopentanecarbonyl chloride: Lacks the oxo group, making it less reactive in certain chemical reactions.
Methacryloyl chloride: Used in similar synthetic applications but has different reactivity due to the presence of the methacryloyl group.
Cyclopentanone: The parent compound, which lacks the carbonyl chloride group and has different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-oxocyclopentane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOMBDYGGBVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664492 | |
Record name | 2-Oxocyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22158-77-6 | |
Record name | 2-Oxocyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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